3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one
Description
Properties
IUPAC Name |
3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-6-chloro-1-methyl-4-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-15(30)29-21(22-9-6-12-32-22)14-19(27-29)24-23(16-7-4-3-5-8-16)18-13-17(26)10-11-20(18)28(2)25(24)31/h3-13,21H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDBUFWLBPZHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)N(C2=O)C)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole moiety : Known for its pharmacological versatility.
- Furan ring : Enhances biological activity through various interactions.
- Chloro and methyl substitutions : Modulate the compound's reactivity and biological profile.
Anticancer Activity
Research indicates that pyrazole derivatives possess significant anticancer properties. In vitro studies have shown that compounds similar to the one exhibit cytotoxic effects against various cancer cell lines. For instance:
- IC50 values : Studies report IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against lung (A549) and colon (HCT116) cancer cells, indicating moderate to high potency compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
The presence of the furan ring in the compound enhances its antimicrobial activity. Pyrazole derivatives have been evaluated for their effectiveness against bacterial and fungal strains:
- Antifungal Activity : Some derivatives have shown up to 100% growth inhibition against pathogens such as Rhizoctonia solani at concentrations as low as 20 mg/L .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
- Selectivity Index : Certain derivatives exhibit selectivity indices superior to established anti-inflammatory drugs like celecoxib, indicating promising therapeutic potential .
The mechanisms underlying the biological activities of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer proliferation and inflammation.
- Molecular Docking Studies : Computational analyses suggest favorable binding interactions with key biological targets, enhancing efficacy against cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that pyrazole derivatives may influence ROS levels, contributing to their anticancer effects .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity : A series of pyrazole derivatives were tested against multiple cancer cell lines, revealing that modifications in substitution patterns significantly impacted cytotoxicity .
- Antimicrobial Evaluation : A study demonstrated that pyrazole-based compounds exhibited broad-spectrum antimicrobial activity, with specific derivatives outperforming traditional antibiotics against resistant strains .
Summary of Findings
| Activity Type | IC50 Values (µg/mL) | Notable Effects |
|---|---|---|
| Anticancer | 193.93 - 371.36 | Moderate to high cytotoxicity |
| Antifungal | 20 (100% inhibition) | Effective against R. solani |
| Anti-inflammatory | IC50 < 0.04 | High COX-2 selectivity |
Scientific Research Applications
Structural Characteristics
The compound contains a quinoline core fused with a pyrazole and a furan moiety, which contributes to its diverse biological activity. The presence of functional groups such as an acetyl group, a chloro substituent, and a phenyl ring enhances its interaction capabilities with biological targets.
Anticancer Activity
Preliminary studies suggest that compounds structurally similar to 3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through reactive oxygen species (ROS) scavenging and mitochondrial pathways. This suggests that the compound may also exert similar effects due to its structural analogies .
- Cell Line Studies : Compounds related to this structure have shown anti-proliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. These studies highlight the potential for developing new anticancer therapies based on this compound's scaffold .
Enzyme Inhibition Studies
Given its structural complexity, this compound is a candidate for enzyme inhibition studies. Preliminary docking simulations could predict binding affinities with specific enzymes or receptors involved in cancer progression or other diseases. Experimental assays can further validate these interactions through enzyme inhibition tests .
Synthetic Methodologies
The synthesis of This compound can be achieved through several efficient methods:
- Hantzsch Reaction : This multi-component reaction allows for the formation of dihydroquinolinones by condensing an aldehyde, a β-ketoester, and an amine in the presence of a catalyst. This method is notable for its efficiency and high yields .
- One-Pot Reactions : These reactions combine all reactants simultaneously, resulting in shorter reaction times and reduced complexity in the synthesis process .
Chemical Reactions Analysis
Hantzsch Reaction
This method involves the condensation of aldehydes, β-ketoesters, and amines under catalytic conditions to form dihydroquinolinones. For related pyrazoline-quinoline hybrids, the reaction may proceed via:
-
Aldehyde + β-ketoester + amine → α,β-unsaturated ketone
-
Hydrazine hydrate addition → pyrazoline formation
This pathway is efficient for constructing the quinoline-pyrazoline core .
One-Pot Reactions
One-pot methods combine all reactants in a single vessel, enabling simultaneous formation of intermediates and target compounds. For example:
-
Phenylacetylene + oxime under Cu/Fe catalysis followed by hydrazine hydrate yields β-aminoenones, which cyclize to pyrazoles .
-
Chalcones + hydrazine with copper triflate and ionic liquids (e.g., [BMIM-PF₆]) directly form pyrazolines .
Vilsmeier–Haack Reaction
This method converts hydrazones to pyrazoles via:
Pyrazoline Formation via Hydrazine Condensation
Reaction Pathway :
-
α,β-unsaturated ketones (from aldehydes and β-ketoesters) react with hydrazine hydrate .
-
Cyclization forms pyrazoline derivatives.
| Reagent | Solvent/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate | Base catalyst (e.g., Et₃N) | 70–85% | |
| Cu triflate/ionic liquids | DMF, reflux | 20–75% |
Substituent Modification Strategies
Approach :
-
Acyl chain variations : Substituting the pyrazoline nitrogen with acetyl, propionyl, or other groups.
-
Aromatic ring modifications : Replacing fluorine with chlorine/bromine or introducing heterocycles.
| Modification | Example | Activity Impact |
|---|---|---|
| Acyl chain (N-substituent) | Acetyl → Propionyl | Reduced RAD51 inhibition |
| Fluorine replacement | Fluorine → Bromine | Comparable activity |
One-Pot Efficiency
-
Advantages : Shorter reaction times, reduced purification steps.
-
Limitations : Catalyst selection critical (e.g., Cu/Fe vs. Cu triflate).
Catalyst Dependency
-
Cu/Fe catalysis : Enables β-aminoenone formation but requires DMF solvent .
-
Ionic liquids : Improve yields in hydrazine-mediated cyclizations .
Comparative Analysis of Methods
| Method | Key Reagents | Yield Range | Complexity |
|---|---|---|---|
| Hantzsch Reaction | Aldehydes, β-ketoesters | Moderate | High |
| One-Pot (Cu/Fe) | Phenylacetylene, hydrazine | 20–75% | Moderate |
| Vilsmeier–Haack | POCl₃/DMF, hydrazones | Moderate–Good | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A: 3-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one
- Key Differences: Substituent at Pyrazoline C5: 2-Chlorophenyl (Compound A) vs. Furan-2-yl (Target Compound). Quinolinone Substituents: Compound A lacks the 1-methyl group present in the target compound.
- Molecular Formula :
- Target Compound: C₃₁H₂₅ClN₃O₃
- Compound A: C₃₂H₂₄Cl₂N₃O₂
- Mass Data :
| Compound | Average Mass (g/mol) | Monoisotopic Mass (g/mol) |
|---|---|---|
| Target Compound | 532.00 | 531.155 |
| Compound A | 566.45 | 565.125 |
The 2-chlorophenyl group in Compound A increases hydrophobicity and electron-withdrawing effects compared to the furan-2-yl group, which may alter binding affinity in biological systems .
Q & A
Q. Table 1: Solvent Effects on pKa (Hypothetical Data Based on )
| Solvent | HNP (mV) | pKa |
|---|---|---|
| Isopropyl alcohol | 245 | 8.2 |
| tert-Butyl alcohol | 260 | 7.9 |
| DMF | 210 | 8.6 |
| Acetone | 230 | 8.3 |
Key Insight: Polar aprotic solvents (e.g., DMF) stabilize deprotonated forms, lowering pKa compared to alcohols .
Advanced: How should experimental designs for biological activity testing be structured?
Methodological Answer:
Adopt a split-plot design (randomized blocks with replicates) to account for variability:
- Primary Plots: Test compound concentrations (e.g., 1 nM–100 µM).
- Subplots: Biological models (e.g., cancer cell lines, enzyme assays).
- Replicates: 4 replicates/group with 5 technical repeats to ensure statistical power (α=0.05, β=0.2) .
- Controls: Include vehicle (DMSO <0.1%) and positive controls (e.g., doxorubicin for cytotoxicity).
Advanced: How can structure-activity relationships (SAR) be investigated for substituent effects?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modified furan, acetyl, or phenyl groups (e.g., replace furan with thiophene as in ) .
- Activity Assays: Compare IC values in enzyme inhibition or cytotoxicity assays.
- Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate electron density maps and HOMO-LUMO gaps, correlating with experimental bioactivity .
Advanced: How should contradictions in physicochemical data (e.g., pKa, solubility) be resolved?
Methodological Answer:
- Reproducibility Checks: Validate methods across labs (e.g., inter-laboratory comparison of titration protocols) .
- Environmental Controls: Standardize temperature (25±0.5°C) and humidity (40–60%) to minimize solvent volatility effects.
- Statistical Analysis: Apply ANOVA to identify outliers; discard data with >5% deviation from mean after Grubbs’ test .
Advanced: What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
